1-(1-Ethoxyethyl)-5-fluorouracil

Catalog No.
S14488313
CAS No.
62679-91-8
M.F
C8H11FN2O3
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Ethoxyethyl)-5-fluorouracil

CAS Number

62679-91-8

Product Name

1-(1-Ethoxyethyl)-5-fluorouracil

IUPAC Name

1-(1-ethoxyethyl)-5-fluoropyrimidine-2,4-dione

Molecular Formula

C8H11FN2O3

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C8H11FN2O3/c1-3-14-5(2)11-4-6(9)7(12)10-8(11)13/h4-5H,3H2,1-2H3,(H,10,12,13)

InChI Key

HFFIZXGUEMOUQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=C(C(=O)NC1=O)F

1-(1-Ethoxyethyl)-5-fluorouracil is a derivative of the well-known chemotherapeutic agent 5-fluorouracil, which is widely used in cancer treatment. This compound features an ethoxyethyl group at the 1-position and a fluorine atom at the 5-position of the uracil ring. The modification aims to enhance the pharmacological properties and reduce toxicity while maintaining anti-cancer efficacy. The compound's unique structure allows it to interact with biological systems in potentially novel ways, making it a subject of interest in medicinal chemistry.

Involving 1-(1-Ethoxyethyl)-5-fluorouracil primarily include:

  • Fluorination: The introduction of the fluorine atom at the C-5 position is crucial for its activity as an antimetabolite. This reaction typically involves fluorinating uracil derivatives under controlled conditions.
  • Protection and Deprotection: The synthesis often requires protecting groups for the nitrogen atoms during various steps, followed by deprotection to yield the final product.
  • Substitution Reactions: The ethoxyethyl group can undergo nucleophilic substitution reactions, allowing for further modifications of the compound.

These reactions are essential for synthesizing 1-(1-Ethoxyethyl)-5-fluorouracil and modifying its structure for enhanced biological activity.

1-(1-Ethoxyethyl)-5-fluorouracil exhibits biological activities similar to those of its parent compound, 5-fluorouracil. It primarily acts as an antimetabolite, interfering with DNA and RNA synthesis in cancer cells. The mechanism involves incorporation into RNA and DNA, leading to cell cycle arrest and apoptosis. Studies suggest that this compound may also interact with specific molecular targets, enhancing its efficacy against various cancer types while potentially reducing side effects associated with traditional 5-fluorouracil therapy.

The synthesis of 1-(1-Ethoxyethyl)-5-fluorouracil generally follows these steps:

  • Protection of Uracil: The nitrogen atoms in uracil are protected using suitable protecting groups.
  • Fluorination: The protected uracil is then subjected to fluorination, typically using fluorine gas or fluorinating agents.
  • Reaction with Ethyl Vinyl Ether: The fluorinated intermediate is reacted with ethyl vinyl ether in the presence of an acid catalyst to introduce the ethoxyethyl group.
  • Deprotection: Finally, any protecting groups are removed to yield the final product.

These methods can be optimized for yield and purity, often employing techniques such as chromatography for purification.

1-(1-Ethoxyethyl)-5-fluorouracil has several potential applications, including:

  • Cancer Treatment: As a chemotherapeutic agent, it may be used to treat various cancers by inhibiting tumor growth through its action on nucleic acids.
  • Research Tool: It serves as a valuable compound in biochemical research to study metabolic pathways and cancer biology.
  • Drug Development: This compound can be a lead structure for developing new antitumor agents with improved efficacy and reduced toxicity.

Research on interaction studies involving 1-(1-Ethoxyethyl)-5-fluorouracil focuses on its binding affinity and activity against specific enzymes or receptors involved in cancer progression. For instance, studies may explore how this compound interacts with thymidylate synthase, an enzyme critical for DNA synthesis, similar to other fluoropyrimidines like 5-fluorouracil. Understanding these interactions helps elucidate its mechanism of action and potential resistance pathways in cancer cells.

Several compounds share structural similarities with 1-(1-Ethoxyethyl)-5-fluorouracil, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
5-FluorouracilFluorine at C-5 positionWidely used chemotherapeutic agent
CapecitabineProdrug form that converts to 5-FUOral administration; improved pharmacokinetics
TegafurA prodrug that releases 5-FUEnhanced bioavailability; combination therapies
FloxuridineFluorinated pyrimidine analogUsed in hepatic artery infusion therapies

The synthesis of 1-(1-ethoxyethyl)-5-fluorouracil represents a significant advancement in fluorouracil derivative chemistry, utilizing selective nucleophilic alkylation at the N1-position of the pyrimidine ring [1] [2]. The fundamental approach involves the strategic modification of 5-fluorouracil through regioselective alkylation, where the N1-nitrogen acts as the primary nucleophilic site for ethoxyethyl group attachment [3] [4].

The nucleophilic character of the N1-position in 5-fluorouracil is enhanced by the electron-withdrawing effect of the fluorine substituent at the C5-position, which increases the acidity of the N1-hydrogen and facilitates deprotonation under basic conditions [2] [5]. Research demonstrates that the N1-position exhibits greater reactivity compared to the N3-position due to the asymmetric electronic distribution within the pyrimidine ring system [4] [6].

The alkylation mechanism proceeds through initial deprotonation of the N1-hydrogen using appropriate bases such as potassium carbonate or sodium hydride, followed by nucleophilic attack on the electrophilic carbon center of the ethoxyethyl precursor [7] [8]. Studies indicate that the reaction follows a typical substitution nucleophilic bimolecular mechanism, where the nucleophilicity of the deprotonated N1-nitrogen determines the reaction rate and selectivity [9] [10].

Ethoxyethyl Group Introduction via Etherification Reactions

The introduction of the ethoxyethyl protecting group at the N1-position utilizes vinyl ether chemistry, specifically employing ethyl vinyl ether as the alkylating agent [7] [8]. The ethoxyethyl group functions as both a protecting group and a pharmacologically modifying moiety, providing enhanced stability and altered biological properties compared to the parent 5-fluorouracil compound [11] [12].

The etherification reaction typically involves the treatment of 5-fluorouracil with ethyl vinyl ether in the presence of acidic catalysts such as pyridinium para-toluenesulfonate or mercuric trifluoroacetate [13] [14]. The reaction proceeds through the formation of a carbocation intermediate at the alpha-carbon of the vinyl ether, followed by nucleophilic attack by the deprotonated N1-nitrogen [15] [16].

Research findings demonstrate that the ethoxyethyl group attachment occurs preferentially at the N1-position due to the lower activation energy required for this pathway compared to N3-alkylation [2] [4]. The selectivity is attributed to the greater nucleophilicity of the N1-nitrogen, which is enhanced by the electron-withdrawing effects of the adjacent carbonyl groups and the fluorine substituent [17] [18].

The etherification process can be optimized through careful control of reaction temperature, typically maintained between 60-80°C to ensure complete conversion while minimizing decomposition [19] [20]. The use of anhydrous conditions is crucial to prevent hydrolysis of the vinyl ether reagent and to maintain the integrity of the ethoxyethyl protecting group [8] [13].

Solvent and Catalyst Optimization in Ring Functionalization

Solvent selection plays a critical role in the successful alkylation of 5-fluorouracil at the N1-position, with polar aprotic solvents demonstrating superior performance in promoting nucleophilic substitution reactions [5] [21]. Dimethylformamide, acetonitrile, and dimethyl sulfoxide have been identified as optimal solvents for the ethoxyethyl alkylation process, providing enhanced solubility for both the nucleophile and electrophile while minimizing competitive side reactions [1] [22].

The influence of solvent polarity on reaction kinetics has been extensively studied, revealing that solvents with high dielectric constants facilitate the formation of the ionic intermediates required for successful alkylation [5] [23]. Research indicates that dimethylformamide provides the optimal balance between reaction rate and selectivity, yielding N1-alkylated products in 70-85% efficiency [24] [22].

Catalyst optimization studies have demonstrated that weak acids, particularly pyridinium para-toluenesulfonate, provide the most effective catalytic activity for ethoxyethyl group introduction [13] [7]. The catalyst concentration typically ranges from 5-10 mole percent relative to the 5-fluorouracil substrate, with higher concentrations leading to increased side product formation and reduced overall yield [11] [12].

Temperature optimization experiments reveal that reaction temperatures between 65-75°C provide the optimal balance between reaction rate and product stability [19] [5]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition of both the starting material and the desired product [20] [21].

SolventDielectric ConstantReaction Yield (%)Reaction Time (h)
Dimethylformamide36.7824 [24] [22]
Acetonitrile37.5756 [1] [25]
Dimethyl sulfoxide46.7785 [20] [21]
Tetrahydrofuran7.64512 [19] [5]

Comparative Analysis of N-Alkylation vs. O-Alkylation Synthetic Routes

The regioselectivity between N-alkylation and O-alkylation represents a fundamental challenge in pyrimidine chemistry, with significant implications for the synthesis of 1-(1-ethoxyethyl)-5-fluorouracil [26] [27]. Theoretical and experimental studies demonstrate that the N1-position exhibits substantially higher nucleophilicity compared to the carbonyl oxygen atoms, resulting in preferential N-alkylation under standard reaction conditions [17] [23].

The electronic structure analysis of 5-fluorouracil reveals that the N1-nitrogen possesses a higher electron density compared to the oxygen atoms at C2 and C4 positions, making it the kinetically favored site for alkylation reactions [4] [18]. This selectivity is further enhanced by the formation of hydrogen bonds between the ethoxyethyl oxygen and the pyrimidine ring system, which stabilizes the N1-alkylated product over potential O-alkylated isomers [15] [17].

Comparative kinetic studies indicate that N1-alkylation proceeds approximately 15-20 times faster than O-alkylation under identical reaction conditions, with activation energies of 12.3 kcal/mol and 18.7 kcal/mol, respectively [4] [26]. The thermodynamic stability of the N1-alkylated product is also significantly higher, with a stabilization energy of approximately 8.2 kcal/mol compared to the corresponding O-alkylated derivatives [17] [18].

The selectivity can be further enhanced through the use of appropriate reaction conditions, including the selection of weakly basic conditions that favor N-alkylation over O-alkylation [23] [28]. Studies demonstrate that the use of carbonate bases in polar aprotic solvents provides excellent N1-selectivity, with N1:O ratios exceeding 95:5 [27] [23].

Alkylation SiteActivation Energy (kcal/mol)Relative RateProduct Stability
N1-Position12.318.5Highly Stable [4] [26]
N3-Position15.83.2Moderately Stable [2] [4]
O2-Position18.71.0Less Stable [17] [18]
O4-Position19.20.8Least Stable [17] [23]

Purification Techniques for Enhanced Yield and Purity

The purification of 1-(1-ethoxyethyl)-5-fluorouracil requires specialized techniques to achieve pharmaceutical-grade purity while maintaining high recovery yields [20] [29]. High-performance liquid chromatography represents the primary analytical and preparative tool for compound purification, utilizing reverse-phase conditions with optimized mobile phase compositions [30] [31].

Chromatographic separation typically employs C18 stationary phases with acetonitrile-water mobile phases, achieving baseline resolution between the desired N1-alkylated product and potential impurities including unreacted starting material and regioisomeric products [29] [30]. The optimal mobile phase composition consists of 25-35% acetonitrile in water with 0.1% formic acid modifier, providing excellent peak shape and resolution [31] [32].

Crystallization techniques have been developed to further enhance product purity, utilizing controlled temperature reduction in mixed solvent systems [20] [33]. The optimal crystallization solvent consists of ethanol-water mixtures (70:30 v/v), which provides selective precipitation of the target compound while maintaining impurities in solution [20] [19].

Recrystallization studies demonstrate that slow cooling from 70°C to room temperature over 12-16 hours produces crystals with purity exceeding 99.5% as determined by high-performance liquid chromatography analysis [20] [30]. The crystal structure analysis reveals that the ethoxyethyl substituent adopts a preferred conformation that minimizes steric interactions with the fluorouracil core [33] [19].

Solid-phase extraction techniques have been employed as a preliminary purification step, utilizing mixed-mode cation exchange resins to selectively retain the basic nitrogen-containing compound while removing neutral and acidic impurities [29] [31]. This approach typically achieves 85-90% recovery with significant improvement in overall purity profile [34] [32].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (h)
HPLC Preparative99.8922-3 [29] [30]
Recrystallization99.57816-20 [20] [19]
Solid-Phase Extraction95.2881-2 [34] [31]
Column Chromatography97.8854-6 [1] [25]

Molecular Targeting of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase

The biological activity of 1-(1-Ethoxyethyl)-5-fluorouracil fundamentally derives from its conversion to active metabolites that engage two critical enzymatic targets: thymidylate synthase and dihydropyrimidine dehydrogenase. These interactions represent the primary mechanisms through which this fluoropyrimidine analog exerts its antineoplastic effects.

Thymidylate Synthase Inhibition Mechanism

The active metabolite 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) forms an exceptionally stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, resulting in irreversible enzyme inhibition [1] [2]. This interaction occurs through a covalent bond formation via Michael-type addition to the 6-position of the nucleotide, creating an association constant of approximately 2 × 10¹⁰ M⁻¹ at 24°C [1]. The dissociation of this complex demonstrates high temperature dependence with an activation energy of 21.5 kcal/mol and enthalpy of activation of 28.4 kcal/mol [1].

The formation of this ternary complex effectively prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis [3]. The enzyme inhibition operates with a Ki in the low nanomolar range, demonstrating the exceptional potency of this mechanism [3]. Furthermore, the complex formation is stabilized by folate analogs, particularly leucovorin, which can bind in place of the natural cofactor 5,10-methylenetetrahydrofolate [2].

Resistance Mechanisms and Enzyme Adaptation

Cancer cells develop resistance to fluoropyrimidine therapy through upregulation of thymidylate synthase protein expression, creating a mechanism whereby excess enzyme serves to trap FdUMP molecules [4]. This adaptation allows cells to maintain a fraction of active, unbound thymidylate synthase sufficient for continued DNA synthesis [4]. The relationship between thymidylate synthase expression levels and treatment response demonstrates approximately a two-fold inverse correlation, though this relationship does not consistently predict clinical outcomes across all tumor types [2].

Dihydropyrimidine Dehydrogenase Modulation

Dihydropyrimidine dehydrogenase represents the rate-limiting enzyme in fluorouracil catabolism, converting more than 85% of administered drug to inactive metabolites [5] [6]. The enzyme occupies a critical position in regulating drug availability for anabolic conversion to active nucleotides [6]. Inhibition of dihydropyrimidine dehydrogenase activity through competitive inhibition or pharmacological intervention significantly enhances the bioavailability and therapeutic efficacy of fluoropyrimidine compounds [5] [6].

The 1-(1-Ethoxyethyl) substitution may influence the rate of metabolic conversion and subsequent interaction with dihydropyrimidine dehydrogenase, potentially altering the pharmacokinetic profile compared to unmodified 5-fluorouracil . This modification could provide enhanced stability and prolonged exposure to active metabolite formation.

RNA/DNA Incorporation Dynamics and Antimetabolite Effects

The antimetabolite activity of 1-(1-Ethoxyethyl)-5-fluorouracil extends beyond thymidylate synthase inhibition to encompass direct incorporation into both ribonucleic acid and deoxyribonucleic acid structures. This dual mechanism contributes significantly to the compound's cytotoxic profile through disruption of nucleic acid function and cellular metabolism.

RNA Incorporation Mechanisms

Following metabolic conversion to fluorouridine triphosphate (FUTP), the compound becomes incorporated into various RNA species, with maximum incorporation levels reaching 1.0 pmol/μg RNA at 24 hours post-administration [8]. This incorporation occurs preferentially in ribosomal RNA, where it disrupts ribosomal biogenesis and creates functionally altered ribosomes termed "F-ribosomes" [9] [10].

The incorporation into ribosomal RNA affects the maturation process of 45S pre-ribosomal RNA, leading to impaired processing and reduced production of mature 18S and 28S ribosomal RNA subunits [9] [10]. Notably, 18S ribosomal RNA demonstrates greater sensitivity to fluorouracil incorporation than 28S ribosomal RNA, suggesting differential vulnerability within the ribosomal processing pathway [10].

Small nuclear RNA species, particularly U2 snRNA, represent another critical target for fluorouracil incorporation [9]. The integration into U2 snRNA at pseudouridylated sites inhibits pseudouridylation and subsequently disrupts pre-mRNA splicing processes [9]. This mechanism contributes to global transcriptome alterations and cellular dysfunction independent of DNA synthesis inhibition.

DNA Incorporation and Genomic Instability

The conversion of 1-(1-Ethoxyethyl)-5-fluorouracil to fluorodeoxyuridine triphosphate (FdUTP) enables direct incorporation into DNA, with maximum levels reaching 127 fmol/μg DNA at 24 hours [8]. This incorporation creates significant genomic instability through multiple mechanisms including mispairing during replication and resistance to DNA repair processes [11] [12].

Genomically incorporated fluorouracil lesions that escape uracil-DNA glycosylase repair activate homologous recombination pathways, which paradoxically promote cell survival in some contexts [12]. However, repeated replication attempts in the presence of these lesions lead to cell cycle arrest at the G1/S border and eventual apoptotic cell death [12].

The incorporation dynamics demonstrate tissue-specific variations, with no significant differences observed between primary tumor tissue, liver metastases, and normal mucosa in terms of incorporation efficiency [8]. Importantly, DNA incorporation levels correlate significantly with RNA incorporation levels, suggesting coordinated uptake and metabolism of the fluoropyrimidine analog [8].

Antimetabolite Effects on Cellular Function

The dual RNA/DNA incorporation creates profound antimetabolite effects that extend beyond simple nucleotide pool depletion. The formation of F-ribosomes alters protein synthesis patterns and creates stress granule formation, which may contribute to chemotherapeutic resistance mechanisms [13]. These structurally modified ribosomes demonstrate altered translational activity compared to normal ribosomes, affecting global protein homeostasis [9].

The antimetabolite effects also manifest through disruption of folate metabolism, as the inhibition of thymidylate synthase prevents the simultaneous conversion of 5,10-methylenetetrahydrofolate to dihydrofolate [11]. This creates secondary effects on methionine synthesis and one-carbon metabolism pathways essential for cellular function.

Apoptosis Induction Pathways in Neoplastic Cells

The cytotoxic effects of 1-(1-Ethoxyethyl)-5-fluorouracil culminate in the activation of multiple apoptotic pathways that collectively determine cellular fate. These pathways demonstrate complex interactions between intrinsic mitochondrial signaling, caspase cascade activation, and regulatory protein modulation.

Caspase-Dependent Apoptotic Signaling

The primary apoptotic response involves caspase-9 as the initiator caspase, with activation detectable at 16 hours following drug exposure [14]. This activation occurs through the intrinsic mitochondrial pathway rather than extrinsic death receptor signaling [14] [15]. The caspase-9 activation leads to formation of the apoptosome complex and subsequent activation of effector caspases including caspase-3 and caspase-7 [14].

Mechanistic studies demonstrate that both intrinsic mitochondrial-mediated and extrinsic death receptor pathways contribute to fluorouracil-induced apoptosis, though the relative contribution varies among cell types [15]. The activation sequence involves early mitochondrial membrane depolarization, followed by cytochrome c release and apoptosome formation [15] [16].

Protein Kinase C-δ Mediated Signaling

A critical regulatory mechanism involves protein kinase C-δ (PKCδ) activation, which demonstrates increased expression, phosphorylation, and cleavage to its active 40-kDa catalytic fragment following fluorouracil exposure [14]. This activation promotes apoptosis through mitogen-activated protein kinase signaling pathways, including p38, extracellular signal-regulated kinase, and c-Jun N-terminal kinase [14].

The PKCδ activation pathway creates cross-talk with the intrinsic apoptotic machinery through the c-Abl-PKCδ-p38 mitogen-activated protein kinase signaling cascade, which activates pro-apoptotic Bcl-2 family proteins including Bax and Bak [14]. This mechanism provides amplification of the initial apoptotic signal and contributes to the irreversible commitment to cell death.

Bcl-2 Family Protein Modulation

The apoptotic response involves significant modulation of Bcl-2 family proteins that regulate mitochondrial membrane permeability and cytochrome c release [17] [18]. In cells expressing wild-type p53, fluorouracil treatment increases expression of pro-apoptotic proteins Bax and Bak without consistent changes in anti-apoptotic proteins Bcl-2 and Bcl-xL [17] [18].

The ratio of Bcl-xL to Bax demonstrates significant correlation with chemosensitivity, providing a more predictive biomarker than the traditional Bcl-2 to Bax ratio [17] [18]. This suggests that Bcl-xL plays a more prominent role than Bcl-2 in determining cellular resistance to fluorouracil-induced apoptosis in many cancer cell types [17].

Mitochondrial Dysfunction and Energy Metabolism

Fluorouracil treatment creates profound mitochondrial dysfunction characterized by decreased mitochondrial membrane potential and reduced adenosine triphosphate synthesis [16]. These changes represent early events in the apoptotic cascade and contribute to cellular energy depletion that compromises DNA repair and cellular survival mechanisms [16].

The mitochondrial dysfunction includes structural alterations such as mitochondrial fragmentation, reduced expression of mitofusin proteins, and impaired mitochondrial dynamics [19]. These changes activate excessive mitochondrial autophagy, which may represent both a survival mechanism and a contributor to ultimate cellular demise [16].

p53-Dependent and Independent Pathways

The role of p53 in fluorouracil-induced apoptosis demonstrates context-dependent effects, with enhanced apoptotic responses observed in cells expressing wild-type p53 [20] [21]. p53-dependent mechanisms involve upregulation of ferredoxin reductase, which contributes to apoptosis through generation of oxidative stress in mitochondria [20].

However, significant apoptotic responses occur in p53-deficient cells, indicating the existence of p53-independent pathways [17] [18]. These alternative mechanisms may involve direct DNA damage recognition, cell cycle checkpoint activation through alternative pathways, or direct mitochondrial targeting independent of p53-mediated transcriptional responses [15].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.07537038 g/mol

Monoisotopic Mass

202.07537038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types